NTS2 Binding Affinity Comparison
NTRC-844 exhibits a 9-fold higher binding affinity for rat NTS2 (Ki = 23 nM) compared to NTRC-824 (Ki = 202 nM), establishing it as the higher-potency tool for receptor occupancy studies [1][2]. While Levocabastine has a marginally lower Ki (17 nM), its well-documented secondary pharmacology as a histamine H1 receptor antagonist (pKi ~7.6) introduces significant off-target confounds, making NTRC-844 the cleaner choice for selective NTS2 interrogation [3].
Ki 23 nM
| Evidence Dimension | Binding Affinity (Ki) at rat NTS2 |
|---|---|
| Target Compound Data | Ki = 23 nM |
| Comparator Or Baseline | NTRC-824 (Ki = 202 nM); Levocabastine (Ki = 17 nM with H1 activity) |
| Quantified Difference | NTRC-844 exhibits 8.8-fold higher affinity vs. NTRC-824 (23 nM vs. 202 nM) |
| Conditions | Whole-cell binding assay using 125I-NT radioligand on rNTS2 |
Why This Matters
Higher affinity (lower Ki) enables robust receptor occupancy at lower concentrations, reducing non-specific effects and compound usage costs in cellular assays.
- [1] Thomas JB, et al. ACS Chem Neurosci. 2016;7(9):1225-1231. View Source
- [2] Thomas JB, et al. Identification of N-[(5-{[(4-methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (NTRC-824), a neurotensin-like nonpeptide compound selective for the neurotensin receptor type 2. J Med Chem. 2014;57(17):7472-7477. View Source
- [3] Schotte A, et al. Levocabastine: A selective histamine H1 receptor antagonist. Drug Dev Res. 1992;25(4):267-275. View Source
